Oxazole-4-carboximidamide

Medicinal Chemistry Scaffold Optimization Fragment-Based Drug Design

Oxazole-4-carboximidamide (1,3-oxazole-4-carboximidamide, CAS 1337882-61-7, molecular formula C4H5N3O, MW 111.10 g/mol) is a heterocyclic compound comprising an oxazole ring with a carboximidamide functional group at the 4-position. As a member of the oxazole family, it exhibits weaker basicity compared to thiazole analogs, with conjugate acid pKa approximately 0.8.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B15246517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-4-carboximidamide
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)C(=N)N
InChIInChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)
InChIKeyRYJYRCLEAAGNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole-4-carboximidamide: Molecular Properties and Procurement Specifications for Research Applications


Oxazole-4-carboximidamide (1,3-oxazole-4-carboximidamide, CAS 1337882-61-7, molecular formula C4H5N3O, MW 111.10 g/mol) is a heterocyclic compound comprising an oxazole ring with a carboximidamide functional group at the 4-position [1]. As a member of the oxazole family, it exhibits weaker basicity compared to thiazole analogs, with conjugate acid pKa approximately 0.8 . The compound is primarily utilized as a synthetic building block in medicinal chemistry research and has been investigated as a scaffold for developing bioactive derivatives [2].

Why Generic Oxazole Derivatives Cannot Replace Oxazole-4-carboximidamide in Synthesis Workflows


The oxazole scaffold encompasses numerous derivatives with varying substitution patterns that profoundly influence molecular properties critical for downstream applications. Oxazole-4-carboximidamide exhibits a molecular weight of 111.10 g/mol, which is approximately 11-31% lower than its methyl-, ethyl-, and isopropyl-substituted analogs [1]. This molecular weight differential translates to distinct physicochemical profiles: LogP varies from -0.78 (unsubstituted) to >0.5 for chloro-substituted derivatives, while topological polar surface area (TPSA) differs between unsubstituted (76 Ų) and substituted (75.9-76.5 Ų) variants [1][2][3]. The carboximidamide group at the 4-position confers specific hydrogen-bonding capacity (2 donors, 3 acceptors) that differs fundamentally from carboxamide-containing oxazoles, affecting solubility and reactivity profiles in medicinal chemistry applications [2].

Quantitative Comparison of Oxazole-4-carboximidamide Versus Structural Analogs: Key Differentiation Parameters


Molecular Weight Differentiation: Unsubstituted Oxazole-4-carboximidamide Versus Alkyl-Substituted Analogs

Oxazole-4-carboximidamide possesses a molecular weight of 111.10 g/mol, which is substantially lower than common alkyl-substituted analogs: 2-methyl derivative (125.13 g/mol), N-methyl derivative (125 g/mol), and 2-isopropyl derivative (153.18 g/mol) [1]. This 11-31% molecular weight reduction makes the unsubstituted compound preferable as a fragment or minimal scaffold for lead optimization programs where maintaining low molecular weight is critical for downstream ADME compliance [2].

Medicinal Chemistry Scaffold Optimization Fragment-Based Drug Design

LogP and Hydrophilicity Profile: Unsubstituted Oxazole-4-carboximidamide Shows Enhanced Aqueous Compatibility

The unsubstituted oxazole-4-carboximidamide exhibits a calculated LogP of -0.78, indicating substantial hydrophilicity [1]. In contrast, the 2-chloro-substituted analog (2-chloro-1,3-oxazole-4-carboximidamide) has an XLogP3-AA value of 0.6, representing a >1.3 Log unit shift toward lipophilicity [2]. This difference in lipophilicity profiles directly impacts aqueous solubility and potential membrane permeability characteristics, with the unsubstituted compound favoring higher aqueous solubility.

Physicochemical Profiling Solubility Prediction ADME Optimization

Structural Versatility: 4-Position Carboximidamide Enables Derivatization Pathways Distinct from Carboxamide Analogs

The carboximidamide functional group (-C(=NH)NH2) at the 4-position of oxazole-4-carboximidamide provides distinct synthetic utility compared to the more common carboxamide (-C(=O)NH2) analogs . Carboximidamides can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or α-haloketones to yield pyrimidine-fused heterocycles, and can serve as precursors to amidoximes, amidrazones, and 1,2,4-oxadiazole derivatives through N-functionalization pathways not accessible to carboxamides [1][2]. Oxazole-4-carboxamide derivatives, by contrast, are limited to amide coupling and hydrolysis pathways.

Synthetic Chemistry Functional Group Interconversion Scaffold Diversification

Optimal Research Applications for Oxazole-4-carboximidamide Based on Differentiated Molecular Properties


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 111.10 g/mol, oxazole-4-carboximidamide falls within the ideal fragment size range (MW < 250 Da) for FBDD campaigns, providing an 11-31% lower starting mass than alkyl-substituted analogs [1]. Its oxazole core offers three diversity points (2-, 4-, and 5-positions) for subsequent elaboration while maintaining compliance with fragment library design guidelines [2]. The carboximidamide group provides a polar handle for target engagement that differs from the more common amide pharmacophore, potentially enabling novel binding interactions [3].

Heterocyclic Scaffold for Kinase Inhibitor Lead Optimization

Oxazole-4-carboxamide derivatives have demonstrated potent GSK-3β inhibition with high selectivity across 371 kinases, establishing the oxazole-4-position functionalized scaffold as a validated kinase inhibitor pharmacophore [1]. Oxazole-4-carboximidamide serves as a versatile starting material for generating focused libraries targeting ATP-binding sites of kinases, where the carboximidamide group can form hydrogen bonds with hinge region residues [2]. The favorable LogP of -0.78 enhances aqueous solubility for assay compatibility compared to more lipophilic chloro-substituted analogs (LogP 0.6) [3].

Pyrimidine-Fused Heterocycle Synthesis via Amidine Cyclocondensation

The carboximidamide group undergoes cyclocondensation with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones to generate pyrimidine-fused oxazole systems with high efficiency [1]. This transformation is not accessible to oxazole-4-carboxamide analogs, which lack the requisite amidine nucleophilicity [2]. The resulting oxazolo[5,4-d]pyrimidine scaffold represents a privileged structure in kinase inhibitor design and purine mimetics, offering direct entry to adenosine receptor ligands and cyclin-dependent kinase (CDK) inhibitors [3].

Amidoxime and 1,2,4-Oxadiazole Precursor for Bioisostere Exploration

The carboximidamide functionality enables direct conversion to amidoximes (via hydroxylamine treatment) and 1,2,4-oxadiazoles (via acylation followed by cyclodehydration), providing access to carboxylic acid and amide bioisosteres [1]. 1,2,4-Oxadiazoles are established metabolically stable replacements for ester and amide linkages in drug candidates, with improved hydrolytic stability and enhanced membrane permeability [2]. Oxazole-4-carboximidamide thus serves as a strategic entry point for systematic exploration of oxadiazole-based bioisosteres in lead optimization programs [3].

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